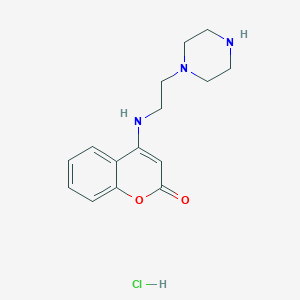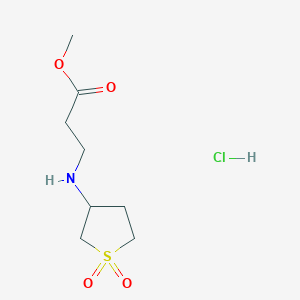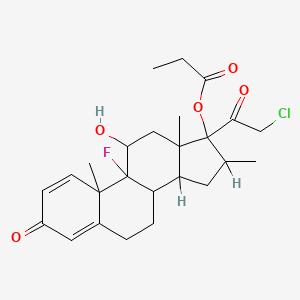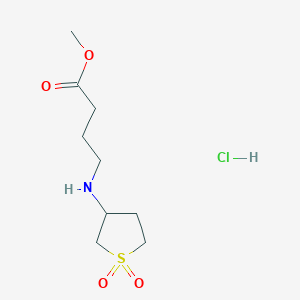
2-methoxy-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-methoxy-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in antimicrobial susceptibility testing, which is crucial for detecting drug resistance in pathogens and ensuring the efficacy of antimicrobial agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1H-quinazolin-4-one typically involves the preparation of antibiotic solutions through serial two-fold dilutions in a liquid growth mediumThe antibiotic-containing tubes are inoculated with a standardized bacterial suspension, and the concentration of the antibiotic is adjusted to achieve the desired effect .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of commercially marketed materials and devices for rapid automated instrument methods. These methods provide flexibility and cost savings, making them suitable for large-scale production. The broth microdilution method is widely used in industrial production due to its accuracy and efficiency .
化学反応の分析
Types of Reactions
2-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield new compounds with different functional groups.
科学的研究の応用
2-methoxy-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical synthesis and analysis, particularly in the study of antimicrobial agents.
Biology: In biological research, this compound is used to study the mechanisms of drug resistance in pathogens and to develop new antimicrobial therapies.
Medicine: The compound plays a crucial role in clinical microbiology laboratories for antimicrobial susceptibility testing, helping to ensure the effectiveness of antimicrobial treatments.
作用機序
The mechanism of action of 2-methoxy-1H-quinazolin-4-one involves its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The compound targets specific molecular pathways in bacterial cells, preventing them from synthesizing essential proteins and nucleic acids. This inhibition leads to the death of the bacterial cells and the prevention of infection .
類似化合物との比較
Similar Compounds
Similar compounds to 2-methoxy-1H-quinazolin-4-one include other antimicrobial agents used in susceptibility testing, such as:
- Penicillin
- Erythromycin
- Cephalosporins
Uniqueness
What sets this compound apart from other similar compounds is its specific mechanism of action and its effectiveness in detecting drug resistance in a wide range of bacterial species. The compound’s ability to provide accurate and reliable results in antimicrobial susceptibility testing makes it a valuable tool in clinical and industrial settings .
特性
IUPAC Name |
2-methoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTJLUHQGXNGAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1-(2,4-Dihydroxy-3-methylphenyl)-2-(methylamino)ethyl]-2-methylbenzene-1,3-diol;hydrochloride](/img/structure/B7819942.png)
![[6-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride](/img/structure/B7819955.png)



![7-amino-2H-triazolo[4,5-d]pyrimidine-5-thiol](/img/structure/B7819996.png)



